molecular formula C11H14N2O2 B13038926 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13038926
M. Wt: 206.24 g/mol
InChI Key: SXNALANQDWYQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group, a methyl group, and a carboxylic acid group attached to the tetrahydroquinoline ring system. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinolinecarboxylic acids. One common method is the direct reduction of quinolinecarboxylic acids using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the use of multicomponent reactions, which improve atom economy and selectivity, leading to higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to stimulate dopamine release and inhibit the binding of certain ligands to dopamine receptors . This interaction can have significant implications for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13/h2-5H,6-7,12H2,1H3,(H,14,15)

InChI Key

SXNALANQDWYQLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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